REACTION_CXSMILES
|
[CH2:1]1[O:12][C:11]2[CH:10]=[C:9]3[C:5]([CH:6]=[C:7]([C:13]([O:15]C)=[O:14])[NH:8]3)=[CH:4][C:3]=2[O:2]1.[OH-].[K+]>>[CH2:1]1[O:12][C:11]2[CH:10]=[C:9]3[C:5]([CH:6]=[C:7]([C:13]([OH:15])=[O:14])[NH:8]3)=[CH:4][C:3]=2[O:2]1 |f:1.2|
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Name
|
|
Quantity
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4.77 g
|
Type
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reactant
|
Smiles
|
C1OC=2C=C3C=C(NC3=CC2O1)C(=O)OC
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Name
|
|
Quantity
|
1.47 g
|
Type
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reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
the general procedure of PREPARATION 63
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Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C3C=C(NC3=CC2O1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |